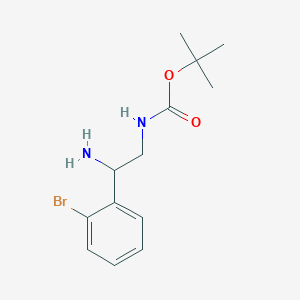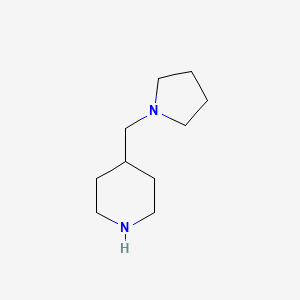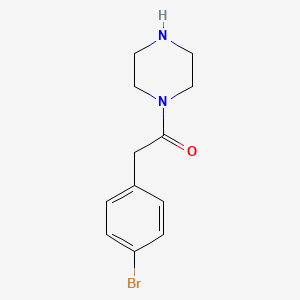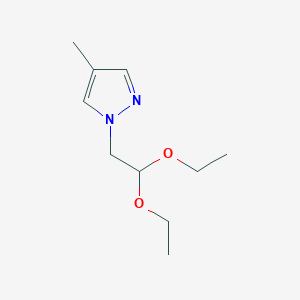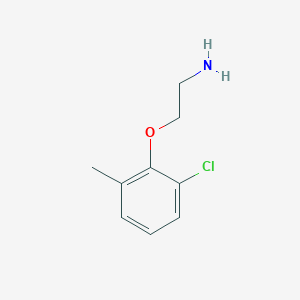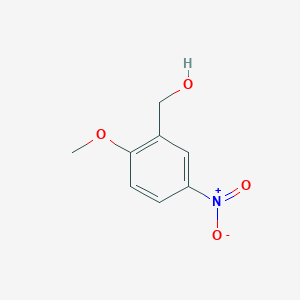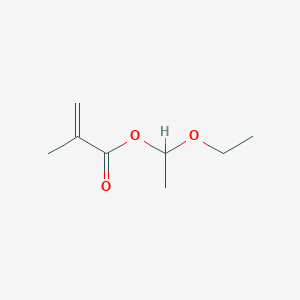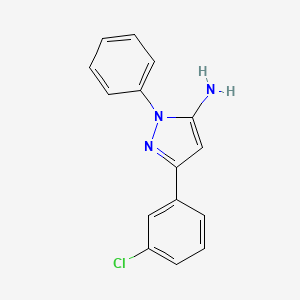
3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (also known as 3CPP) is a synthetic chemical compound belonging to the class of pyrazolamines. It is a derivative of pyrazole and is used in scientific research for various purposes. 3CPP has been studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Structural and Molecular Studies
Molecular Structure and Tautomerism : García et al. (2010) discuss the behavior of various NH-pyrazoles, including compounds similar to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, in relation to their annular tautomerism. They report new X-ray structures and utilize NMR and DFT calculations for structural analysis (García et al., 2010).
Molecular Dynamics and Docking Studies : In the study of pyrazoline derivatives, ShanaParveen et al. (2016) examined molecular structure, vibrational spectra, and HOMO-LUMO analysis of compounds structurally related to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Their research included molecular electrostatic potential study and docking simulations, providing insights into potential chemical interactions and stability (ShanaParveen et al., 2016).
Antimicrobial Applications
Synthesis and Antimicrobial Activity : B'Bhatt and Sharma (2017) synthesized novel compounds, including those similar to the subject compound, and screened them for antimicrobial activity against various bacterial and fungal strains. Their research offers insights into the potential use of these compounds in combating microbial infections (B'Bhatt & Sharma, 2017).
Antimicrobial and Antifungal Effects : Idrees et al. (2019) reported on the synthesis of pyrazole derivatives and their screening for antimicrobial activities. Their work demonstrates the potential of these compounds, including those structurally similar to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, in medical applications (Idrees et al., 2019).
Biochemical and Pharmacological Research
Inhibitory Activity and Docking Studies : Prabhudeva et al. (2017) synthesized a compound structurally related to the subject compound and conducted antimicrobial studies. Their research includes crystal and molecular structure analysis, providing valuable information for biochemical and pharmacological research (Prabhudeva et al., 2017).
Potential Anti-Inflammatory Applications : Lokeshwari et al. (2017) synthesized and characterized 2-pyrazoline analogues and evaluated their anti-inflammatory activities. Their research indicates the potential of compounds similar to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in developing nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
ConclusionThe compound 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives show promising applications in structural and molecular studies, antimicrobial and antifungal research, and potential pharmaceutical applications
Detailed Information on the Scientific Research Applications of 3-(3-Chlorophenyl)-1-Phenyl-1H-Pyrazol-5-Amine
Molecular Structure and Interactions
- Hydrogen and Halogen Bonds in NH-Pyrazoles : García et al. (2010) studied the behavior of NH-pyrazoles, including 3(5)-phenyl-1H-pyrazoles, in relation to their annular tautomerism. They reported new X-ray structures and used NMR and DFT calculations for their analysis, contributing to our understanding of the molecular structure and behavior of such compounds in different states (García et al., 2010).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Pyrazole Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds related to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, testing their antibacterial and antifungal activities. Their research provides insights into the antimicrobial potential of these compounds (B'Bhatt & Sharma, 2017).
- Characterization and Antimicrobial Activities of Triazolo-Thiadiazoles : Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel derivatives, offering a perspective on the biological applications of pyrazole-based compounds (Idrees et al., 2019).
Structural and Chemical Analysis
- Molecular Docking and Antimicrobial Activity : The work of Sivakumar et al. (2021) involved studying the molecular structure, spectroscopy, and antimicrobial activity of compounds similar to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, utilizing molecular docking for understanding their biochemical interactions (Sivakumar et al., 2021).
Anti-Inflammatory Applications
- Anti-Inflammatory Effect of 2-Pyrazoline Analogues : Lokeshwari et al. (2017) synthesized analogues showing significant anti-inflammatory activities, which may have implications for compounds like 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in pharmaceutical applications (Lokeshwari et al., 2017).
Mecanismo De Acción
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a structurally similar compound, acts as an ionophore, reducing the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts the electron transport chain, a crucial pathway in cellular respiration . This disruption affects the cell’s ability to produce ATP, the primary energy currency of the cell .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a structurally similar compound were studied in rats . The compound was administered intraperitoneally, and its metabolism was investigated using HPLC .
Result of Action
Cccp, a structurally similar compound, causes the gradual destruction of living cells and death of the organism . It also disrupts lysosomal degradation during autophagy .
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAALVSCHDALKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585392 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
1006463-99-5 | |
| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)
